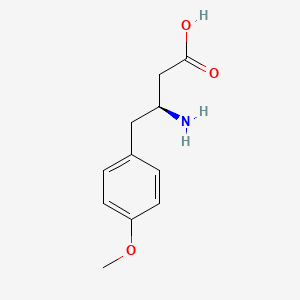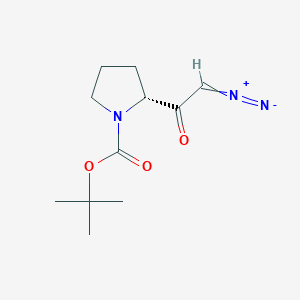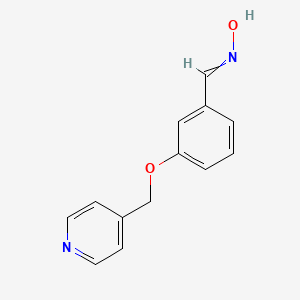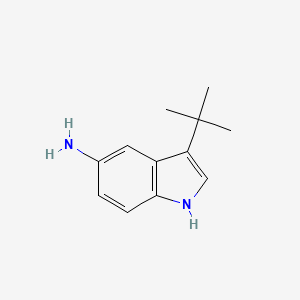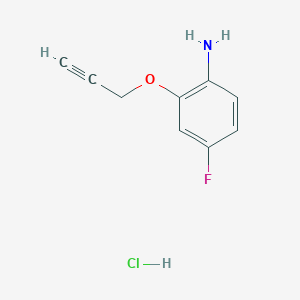
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride
Vue d'ensemble
Description
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a chemical compound with the CAS Number: 1354950-12-1. It has a molecular weight of 201.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-fluoro-2-(2-propynyloxy)aniline hydrochloride . The InChI code is 1S/C9H8FNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 201.63 .Applications De Recherche Scientifique
Application 1: Synthesis of Benzimidazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride” is used in the synthesis of benzimidazole derivatives . These derivatives have shown to possess anticancer, antihypertensive, antibacterial, and enzyme inhibition activity . They have also been used to synthesize dyes, chemosensitizers, and fluorophores .
- Methods of Application or Experimental Procedures : The compound is used in a microwave-assisted synthesis of 2-(4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles from a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene . This process involves Cu (I) catalysis and is a three-component synthesis .
Application 2: Visible-light-induced Oxidative Formylation
- Scientific Field : Organic Chemistry
- Summary of the Application : “4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride” is used in visible-light-induced oxidative formylation . This process is used to produce formamides .
- Methods of Application or Experimental Procedures : The compound undergoes a reaction with molecular oxygen in the absence of an external photosensitizer . This process is carried out under mild conditions .
- Results or Outcomes : The reaction affords the corresponding formamides in good yields .
Application 3: Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride” is used in the synthesis of (prop-2-yn-1-yloxy)benzene derivatives .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The outcomes of this application are not detailed in the available resources .
Application 4: Antibacterial and Antiurease Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride” is used in the synthesis of compounds that have shown antibacterial and antiurease activity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found to be the most active compound against the urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with an IC50 value of 60.2 .
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-2-prop-2-ynoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKVYBFPAHBKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride | |
CAS RN |
1354950-12-1 | |
| Record name | Benzenamine, 4-fluoro-2-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



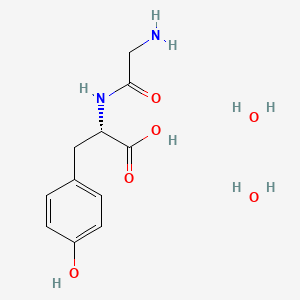

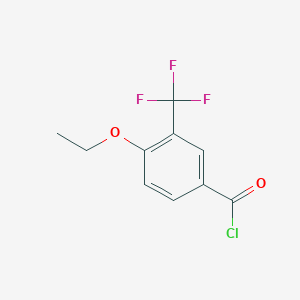
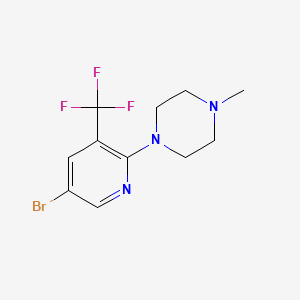

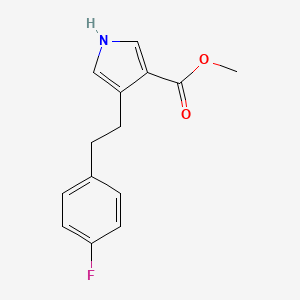

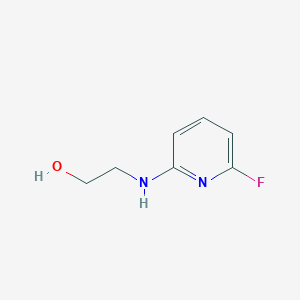
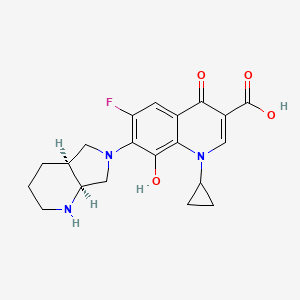
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
